N,N'-bis(2-cyanophenyl)terephthalamide
Description
N,N'-bis(2-cyanophenyl)terephthalamide is a terephthalamide derivative featuring two 2-cyanophenyl substituents attached to the amide nitrogen atoms of the terephthalic acid backbone. The 2-cyanophenyl group introduces electron-withdrawing characteristics, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking. Such attributes could position this compound for applications in polymer science, catalysis, or supramolecular chemistry .
Properties
Molecular Formula |
C22H14N4O2 |
|---|---|
Molecular Weight |
366.4g/mol |
IUPAC Name |
1-N,4-N-bis(2-cyanophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H14N4O2/c23-13-17-5-1-3-7-19(17)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-2-6-18(20)14-24/h1-12H,(H,25,27)(H,26,28) |
InChI Key |
COGSUOZDEZEDSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Terephthalamide Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and applications of N,N'-bis(2-cyanophenyl)terephthalamide and related compounds:
Key Research Findings
Thermal and Mechanical Properties
- BHET : Exhibits a melting point >250°C due to hydrogen bonding between hydroxyl and amide groups, enabling its use in high-temperature polymer processing . Its incorporation into PLA increases crystallization kinetics by 40% compared to pure PLA .
- bpta : MOFs incorporating bpta show enhanced catalytic efficiency in oxidation reactions due to pyridinyl coordination sites .
- N,N'-bis(4-methoxyphenyl)terephthalamide : Combustion studies reveal a standard enthalpy of formation (ΔfH°gas) of -320 ± 9.2 kJ/mol, influenced by methoxy group electron donation .
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (e.g., cyano, nitro): Enhance thermal stability and rigidity but may reduce solubility in polar solvents. For example, BNAT's nitro groups complicate polymerization but improve thermal resistance .
- Electron-Donating Groups (e.g., methoxy, hydroxyethyl) : Increase solubility and intermolecular interactions. BHET’s hydroxyethyl groups facilitate hydrogen bonding, critical for PLA crystallization .
- Aromatic vs. Aliphatic Substituents : Pyridinyl (bpta) and phenyl derivatives enable π-π stacking in MOFs or polymers, whereas aliphatic groups (e.g., hydroxyethyl) prioritize hydrogen bonding .
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